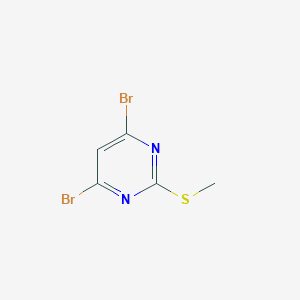

4,6-Dibromo-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXDLTZWSOPGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 4,6 Dibromo 2 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the presence of two bromine atoms, renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of the compound's synthetic utility.

The bromine atoms at positions 4 and 6 are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNA) reactions. The generally accepted mechanism for this type of reaction on an activated aryl halide involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

The presence of strong electron-withdrawing groups on the ring is crucial for stabilizing the anionic intermediate, and in the case of 4,6-dibromo-2-(methylthio)pyrimidine, the two ring nitrogens and the second bromine atom serve this purpose. libretexts.org A variety of nucleophiles can displace the bromine atoms, including amines, alkoxides, and thiolates.

Displacement by Amines: The reaction with amines leads to the formation of the corresponding 4,6-diamino-2-(methylthio)pyrimidine derivatives. This transformation is fundamental in the synthesis of various biologically active compounds.

Displacement by Alkoxides: Treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 4,6-dialkoxy-2-(methylthio)pyrimidines.

Displacement by Thiolates: Reaction with thiolates affords 4,6-bis(alkylthio)-2-(methylthio)pyrimidine derivatives.

The sequential displacement of the two bromine atoms can often be controlled by adjusting the reaction conditions, such as temperature and stoichiometry of the nucleophile, allowing for the synthesis of mono-substituted intermediates.

The methylthio group at position 2 also influences the reactivity of the pyrimidine ring. While the bromine atoms are generally more labile and reactive towards nucleophilic displacement, the methylthio group can also be displaced, although typically under more forcing conditions. The reactivity of the methylthio group can be enhanced by oxidation to the corresponding sulfoxide (B87167) or sulfone, which are better leaving groups. This strategy provides an alternative route to functionalize the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4,6-dibromo-2-(methylthio)pyrimidine is an excellent substrate for these transformations. mdpi.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used for the synthesis of biaryls, styrenes, and polyenes. libretexts.orgcore.ac.uk The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of 4,6-dibromo-2-(methylthio)pyrimidine, the bromine atoms at positions 4 and 6 serve as the electrophilic partners. The reaction with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 4,6-diaryl-2-(methylthio)pyrimidines. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the coupling. For instance, Pd(PPh3)4 is a commonly used catalyst for such transformations. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

|---|

This table is a generalized representation. Specific reaction conditions and yields would require detailed experimental data.

Research has shown that the reactivity of the two bromine atoms can be differentiated, allowing for sequential, site-selective cross-coupling reactions. This controlled approach enables the synthesis of unsymmetrically substituted pyrimidine derivatives.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize 4,6-dibromo-2-(methylthio)pyrimidine. These include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Applying this to 4,6-dibromo-2-(methylthio)pyrimidine would yield 4,6-dialkynyl-2-(methylthio)pyrimidine derivatives, which are valuable precursors for more complex molecules.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. It provides an alternative to classical nucleophilic substitution for the introduction of amino groups at positions 4 and 6. nih.gov

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. mdpi.com

These various cross-coupling strategies significantly expand the synthetic utility of 4,6-dibromo-2-(methylthio)pyrimidine, allowing for the introduction of a wide array of substituents onto the pyrimidine core.

Electrophilic Substitution on the Pyrimidine Core

The pyrimidine ring is generally considered electron-deficient due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic attack. The presence of two electron-withdrawing bromine atoms further deactivates the ring. Therefore, electrophilic aromatic substitution reactions on the pyrimidine core of 4,6-dibromo-2-(methylthio)pyrimidine are generally difficult to achieve and are not a common mode of reactivity for this compound. Any potential electrophilic attack would likely require harsh reaction conditions and would be expected to occur at the less deactivated positions, if at all.

Oxidative Transformations Involving the Sulfur Atom (e.g., to Sulfones)

The oxidation of the sulfur atom in 4,6-dibromo-2-(methylthio)pyrimidine represents a key functional group transformation, converting the methylthioether into a methylsulfonyl group. This transformation is significant as it dramatically alters the electronic properties of the pyrimidine ring, enhancing its electrophilicity. The resulting 4,6-dibromo-2-(methylsulfonyl)pyrimidine (B186718) is a highly activated substrate for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various derivatives.

The oxidation of the methylthio group to the corresponding sulfone is a common and well-established reaction in organic synthesis. This transformation is typically achieved using strong oxidizing agents. While specific research detailing the direct oxidation of 4,6-dibromo-2-(methylthio)pyrimidine is not extensively documented in readily available literature, the methodology is well-precedented with structurally similar pyrimidine derivatives. General methods for the oxidation of sulfides to sulfones are also widely applicable. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sodium tungstate (B81510) (Na₂WO₄). researchgate.net

With meta-Chloroperoxybenzoic Acid (m-CPBA):

The oxidation of sulfides to sulfones using m-CPBA is a highly efficient and common method. wikipedia.org The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), at or below room temperature. Generally, two equivalents of m-CPBA are required to ensure the complete conversion of the sulfide (B99878) to the sulfone, passing through a sulfoxide intermediate. The reaction is often rapid and clean. organic-chemistry.orgmasterorganicchemistry.com

With Hydrogen Peroxide and Sodium Tungstate:

An alternative, environmentally benign method involves the use of hydrogen peroxide as the oxidant, catalyzed by sodium tungstate. This system is effective for the oxidation of various 2-(methylthio)pyrimidines. researchgate.netorgsyn.orgresearchgate.net The reaction is typically performed in an acidic medium, such as acetic acid, or in a biphasic system. The active oxidizing species is a peroxotungstate, formed in situ from the reaction of sodium tungstate and hydrogen peroxide. researchgate.net

The table below summarizes typical reaction conditions for the oxidation of 2-(methylthio)pyrimidine (B2922345) derivatives to their corresponding sulfones, which are analogous to the transformation of 4,6-dibromo-2-(methylthio)pyrimidine.

Table 1: Oxidative Transformations of 2-(Methylthio)pyrimidine Derivatives

| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 4,6-dihydroxy-2-(methylthio)pyrimidine | m-CPBA or H₂O₂ | - / Acetic Acid | - | - | 4,6-dihydroxy-2-(methylsulfonyl)pyrimidine | |

| 4,6-dimethyl-2-(methylthio)pyrimidine | H₂O₂ | Sodium Tungstate | Acetic Acid | 55 °C | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | researchgate.net |

| General Sulfides | m-CPBA (2 equiv.) | - | THF | 35 °C | Corresponding Sulfone | organic-chemistry.org |

| General Sulfides | H₂O₂ | Tantalum Carbide or Niobium Carbide | - | - | Corresponding Sulfone | organic-chemistry.org |

| 8-chloro-6-methyl-2-(methythio)pyrido[3,4-d]pyrimidine | m-CPBA | - | - | - | 8-chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | nih.gov |

The resulting 4,6-dibromo-2-(methylsulfonyl)pyrimidine is a versatile synthetic intermediate. The methylsulfonyl group is an excellent leaving group, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the pyrimidine ring. The electron-withdrawing nature of both the bromine atoms and the methylsulfonyl group significantly activates the pyrimidine ring towards such nucleophilic attacks.

Derivatization Strategies and Synthesis of Novel Pyrimidine Analogues from 4,6 Dibromo 2 Methylthio Pyrimidine

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. While the pyrimidine (B1678525) ring is a key component of many fused systems, direct synthetic routes originating from 4,6-Dibromo-2-(methylthio)pyrimidine to create certain classes of fused heterocycles are not extensively documented in scientific literature.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is of significant interest due to its presence in various natural products and pharmacologically active compounds. researchgate.net The synthesis of this fused system typically involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. Common strategies often start with aminopyrimidine precursors, such as 4,6-diaminopyrimidine-2-thiol (B7759887) nih.gov or 6-amino-1,3-dialkyluracils, rsc.org which undergo cyclization with appropriate reagents to form the fused bicyclic structure. Other approaches build the pyrimidine ring onto a pyrrole, starting from 2-amino-1H-pyrrole-3-carboxamides. researchgate.net However, specific methodologies detailing the direct conversion of 4,6-Dibromo-2-(methylthio)pyrimidine into pyrrolo[2,3-d]pyrimidine derivatives are not prominently reported.

Quinazolines: The synthesis of quinazolines, which feature a pyrimidine ring fused to a benzene (B151609) ring, generally starts from substituted aniline (B41778) derivatives like 2-aminobenzamides or 2-aminobenzonitriles. nih.govnih.gov These methods construct the pyrimidine portion of the molecule onto an existing benzene ring. The alternative strategy, which would involve building a benzene ring onto the 4,6-Dibromo-2-(methylthio)pyrimidine core, is a less common approach and is not described in the reviewed literature.

Thiazolopyrimidines: Thiazolopyrimidine derivatives are another important class of fused heterocycles. researchgate.net Their synthesis often involves the reaction of a pyrimidine-thione with an α-haloketone or a related bifunctional electrophile. ijnc.ir Alternatively, a substituted aminothiazole can be used as the starting point to construct the pyrimidine ring. researchgate.net Direct conversion of 4,6-Dibromo-2-(methylthio)pyrimidine to a thiazolopyrimidine system is not a commonly reported synthetic route.

Synthesis of N-Glycosylated Pyrimidine Derivatives

N-glycosylation, the attachment of a sugar moiety to a nitrogen atom of a heterocyclic base, is a key process in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. While the synthesis of glycosylated thiazolopyrimidine derivatives has been reported, these routes typically involve the condensation of a sugar with an existing fused heterocyclic system. nih.gov There are no specific, documented examples in the provided literature of direct N-glycosylation reactions being performed on the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold itself.

Introduction of Diverse Substituents at Multiple Pyrimidine Positions

The true synthetic utility of 4,6-Dibromo-2-(methylthio)pyrimidine lies in the sequential and selective substitution of its reactive sites. The two bromine atoms and the methylthio group can all be modified or replaced to introduce a variety of functional groups.

The bromine atoms at positions C4 and C6 are particularly amenable to displacement through two major pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

| Reaction Type | Description | Typical Reagents & Catalysts | Target Position(s) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling the halo-pyrimidine with an organoboron reagent (e.g., boronic acid or ester). libretexts.org | Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, Na₂CO₃), and an aryl/heteroaryl boronic acid. nih.govmdpi.com | C4, C6 |

| Sonogashira Coupling | Forms a C-C bond between the halo-pyrimidine and a terminal alkyne. wikipedia.org | Pd catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). organic-chemistry.orglibretexts.org | C4, C6 |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling the halo-pyrimidine with a primary or secondary amine. libretexts.org | Pd catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos, TrixiePhos) and a strong base (e.g., NaOt-Bu, LiHMDS). nih.govresearchgate.net | C4, C6 |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a halide by a nucleophile, facilitated by the electron-deficient pyrimidine ring. nih.gov | Nucleophiles such as alkoxides (RONa), thiolates (RSNa), or amines (R₂NH). rsc.org | C4, C6, C2 (after oxidation) |

| Oxidation-Substitution | The C2-methylthio group is oxidized to a more reactive methylsulfonyl group, which is an excellent leaving group for SNAr. nih.gov | 1. Oxidant (e.g., m-CPBA). 2. Nucleophile (e.g., an aniline derivative). nih.gov | C2 |

The C2-methylthio group is less reactive towards direct substitution but can be activated. A common strategy involves oxidation of the sulfur atom to form a methylsulfonyl (-SO₂CH₃) group. This sulfone is a much better leaving group and can be readily displaced by nucleophiles, allowing for derivatization at the C2 position. nih.gov This two-step sequence significantly enhances the synthetic versatility of the scaffold.

Understanding Structure-Reactivity Relationships in Derivatization Processes

The derivatization of 4,6-Dibromo-2-(methylthio)pyrimidine is governed by the electronic properties of the pyrimidine ring and the nature of its substituents.

Ring Electronics and Halogen Reactivity : The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the C4 and C6 positions, making the attached bromine atoms good leaving groups for both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling cycles. nih.govnih.gov In the context of halide reactivity, the carbon-bromine bonds are weaker and more polarizable than carbon-chlorine bonds, generally making dibromo-pyrimidines more reactive than their dichloro-counterparts. libretexts.org

Regioselectivity : In dihalogenated pyrimidines, substitution can sometimes occur with a degree of regioselectivity. For instance, studies on 2,4-dichloropyrimidine (B19661) have shown that Suzuki coupling often proceeds preferentially at the C4 position. mdpi.com This selectivity can be influenced by a combination of electronic effects and steric hindrance from adjacent substituents or the catalyst complex. For 4,6-dibromopyrimidine, the two positions are electronically similar, and mixtures of mono- and di-substituted products are common unless reaction conditions are carefully controlled.

Mechanism of Substitution : While the classical model for SNAr involves a two-step process via a stable Meisenheimer intermediate, recent computational and experimental studies suggest that many SNAr reactions on electron-deficient heterocycles like pyrimidine may not involve a discrete intermediate. nih.gov Instead, they can proceed through a single, concerted transition state (a cSNAr mechanism), particularly when a good leaving group like bromide is involved. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromo 2 Methylthio Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 4,6-Dibromo-2-(methylthio)pyrimidine, ¹H and ¹³C NMR spectroscopy provide critical data on the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4,6-Dibromo-2-(methylthio)pyrimidine is expected to be relatively simple, defined by two distinct signals. The methyl protons (-SCH₃) would appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm. This chemical shift is influenced by the electron-withdrawing nature of the sulfur atom and the pyrimidine (B1678525) ring. The second signal would correspond to the lone proton at the C5 position of the pyrimidine ring (H-5). Due to the deshielding effects of the adjacent bromine atoms and the aromatic ring current, this proton is expected to appear as a singlet at a downfield chemical shift, likely in the aromatic region.

While specific experimental data for 4,6-Dibromo-2-(methylthio)pyrimidine is not widely published, analysis of related compounds provides valuable comparative data. For instance, in related pyrimidine structures, protons on the pyrimidine ring are observed at varied downfield shifts depending on the electronic nature of the substituents. researchgate.net

Table 1: Comparison of ¹H NMR Data for Related Pyrimidine Derivatives

| Compound | Functional Group Protons | Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| 4,6-Dibromo-2-(methylthio)pyrimidine | -SCH₃ | ~2.5 - 2.8 (Predicted) | Predicted singlet |

| H-5 | Downfield (Predicted) | Predicted singlet | |

| 4-(2-pyridyl)pyrimidine wikipedia.org | H-2 | 9.30 | Deshielded proton adjacent to two nitrogen atoms. |

| H-5 | ~8.0-9.0 (multiplet) | Part of the pyrimidine ring. | |

| H-6 | ~8.0-9.0 (multiplet) | Part of the pyrimidine ring. | |

| 2-Amino-6-aryl-4-(furan-2yl)pyrimidines ijirset.com | -NH₂ | 5.1-5.3 | Signal for the amino group protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For 4,6-Dibromo-2-(methylthio)pyrimidine, five distinct signals are anticipated. The methyl carbon (-SCH₃) is expected to appear at the most upfield position. The carbon atom at the C2 position, bonded to both sulfur and two nitrogen atoms, would be significantly deshielded. The C4 and C6 carbons, each bonded to a bromine atom, are expected to have similar chemical shifts and will be influenced by the heavy atom effect of bromine. The C5 carbon, bonded to a hydrogen atom, will appear at a chemical shift typical for a protonated sp² carbon in an electron-deficient aromatic system.

Analysis of similar structures, such as various substituted pyrimidines, helps in the assignment of these signals. For example, in many pyrimidine derivatives, the carbon atoms directly attached to electronegative atoms or involved in multiple bonds within the heterocyclic ring show characteristic downfield shifts. rsc.orgresearchgate.netresearchgate.net

Table 2: Predicted and Comparative ¹³C NMR Data

| Compound | Carbon Position | Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| 4,6-Dibromo-2-(methylthio)pyrimidine | -SCH₃ | ~12-15 (Predicted) | |

| C2 | >160 (Predicted) | Attached to S and two N atoms. | |

| C4/C6 | Variable (Predicted) | Attached to Bromine. | |

| C5 | ~120-130 (Predicted) | ||

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | C2 (C=O) | 153.48 | Carbonyl carbon in the ring. |

| C4 | 55.02 | ||

| C5 | 101.02 | ||

| C6 | 146.54 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within a molecule. The spectra of 4,6-Dibromo-2-(methylthio)pyrimidine would be characterized by vibrations of the pyrimidine ring, the methylthio group, and the carbon-bromine bonds.

Key expected vibrational frequencies include:

C-H stretching: Vibrations from the methyl group protons.

C=N and C=C stretching: These vibrations, characteristic of the pyrimidine ring, typically appear in the 1600-1400 cm⁻¹ region.

C-S stretching: These vibrations usually occur in the 800-600 cm⁻¹ range.

C-Br stretching: These bonds give rise to strong absorptions in the far-infrared region, typically below 700 cm⁻¹.

Studies on related halogenated pyrimidines, such as 5-halogenated uracils, confirm that the C-X (where X is a halogen) stretching frequency is distinct and its position is influenced by the mass of the halogen atom. nih.gov Similarly, investigations into other pyrimidine derivatives provide a basis for assigning the various ring vibrations. ijirset.comnih.govcore.ac.uk

Table 3: General Vibrational Frequency Ranges for 4,6-Dibromo-2-(methylthio)pyrimidine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrimidine Ring | C=N, C=C stretching | 1600 - 1400 |

| Ring breathing/deformation | 1000 - 600 | |

| Methylthio Group | C-H stretching | 3000 - 2850 |

| C-S stretching | 800 - 600 | |

| Carbon-Halogen | C-Br stretching | < 700 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4,6-Dibromo-2-(methylthio)pyrimidine (C₅H₄Br₂N₂S), the calculated molecular weight is approximately 283.97 g/mol . bldpharm.com

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

M: Containing two ⁷⁹Br atoms.

M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.

M+4: Containing two ⁸¹Br atoms.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To date, the single-crystal X-ray structure of 4,6-Dibromo-2-(methylthio)pyrimidine has not been reported in publicly available databases. However, crystallographic studies on related dibromo-substituted heterocyclic compounds, such as derivatives of dibromopyridine, have been conducted and provide insight into the types of intermolecular interactions, like halogen bonding, that might be present. nih.govrsc.org Obtaining a crystal structure for the title compound would be invaluable for confirming its planar geometry and understanding its solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. wikipedia.org It serves as a crucial check for the purity of a synthesized sample and to verify its empirical formula. Modern elemental analyzers typically use combustion analysis to determine the percentages of carbon, hydrogen, nitrogen, and sulfur. velp.comuga.edu

For 4,6-Dibromo-2-(methylthio)pyrimidine, with the molecular formula C₅H₄Br₂N₂S, the theoretical elemental composition can be calculated. This provides a benchmark against which experimentally determined values for a synthesized sample can be compared.

Table 4: Theoretical Elemental Composition of 4,6-Dibromo-2-(methylthio)pyrimidine

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 21.15 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.42 |

| Bromine | Br | 79.904 | 2 | 159.808 | 56.28 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.87 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.29 |

| Total | 283.969 | 100.00 |

Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 2 Methylthio Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 4,6-Dibromo-2-(methylthio)pyrimidine, DFT calculations are instrumental in understanding its fundamental chemical nature.

Elucidation of Electronic Structure and Properties

DFT calculations can elucidate the electronic structure of 4,6-Dibromo-2-(methylthio)pyrimidine by determining the energies and distributions of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

The electronic properties of pyrimidine (B1678525) and its derivatives are significantly influenced by the nature and position of substituents on the ring. core.ac.ukresearchgate.net For 4,6-Dibromo-2-(methylthio)pyrimidine, the electron-withdrawing bromine atoms and the sulfur-containing methylthio group will modulate the electron density distribution across the pyrimidine ring. DFT calculations can quantify these effects through the computation of various electronic descriptors.

Table 1: Calculated Electronic Properties of 4,6-Dibromo-2-(methylthio)pyrimidine

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.75 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar molecules. They are intended for educational purposes and are not based on a specific published study of 4,6-Dibromo-2-(methylthio)pyrimidine.

Prediction of Vibrational Frequencies and Spectral Assignments

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. physchemres.orgrsc.org By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. wisc.edu

For 4,6-Dibromo-2-(methylthio)pyrimidine, DFT calculations can predict the vibrational frequencies associated with the pyrimidine ring modes, C-Br stretching, C-S stretching, and the vibrations of the methyl group. Comparing these calculated frequencies with experimental data allows for a detailed and accurate assignment of the observed spectral bands. physchemres.orgcore.ac.uk It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. physchemres.org

Table 2: Predicted Vibrational Frequencies and Assignments for 4,6-Dibromo-2-(methylthio)pyrimidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) methyl | 3015 | 2955 | C-H symmetric stretch |

| ν(C=N) ring | 1580 | 1548 | C=N stretching |

| ν(C=C) ring | 1550 | 1519 | C=C stretching |

| δ(C-H) methyl | 1450 | 1421 | C-H asymmetric bend |

| ν(C-S) | 720 | 706 | C-S stretching |

| ν(C-Br) | 650 | 637 | C-Br stretching |

Note: The values in this table are hypothetical and serve as an example of what a DFT vibrational analysis might yield for this molecule. The scaling factor used is illustrative.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior, particularly in electrophilic and nucleophilic reactions. nih.govmdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov

In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For 4,6-Dibromo-2-(methylthio)pyrimidine, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The bromine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the methyl group would likely exhibit a positive potential. The sulfur atom in the methylthio group can exhibit both nucleophilic and electrophilic character, and its electrostatic potential can be influenced by its chemical environment. semanticscholar.org

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For molecules with flexible groups, identifying the most stable conformers is crucial for understanding their properties and reactivity. chemrxiv.org

In the case of 4,6-Dibromo-2-(methylthio)pyrimidine, the primary source of conformational flexibility is the rotation around the C-S bond of the methylthio group. Theoretical calculations can be used to map the potential energy surface as a function of the dihedral angle defined by the pyrimidine ring and the methyl group. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. karazin.ua

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying the transition states and intermediates that connect reactants to products. nih.gov For 4,6-Dibromo-2-(methylthio)pyrimidine, theoretical studies can provide valuable insights into its reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr). researchgate.netdntb.gov.ua

The bromine atoms on the pyrimidine ring are expected to be susceptible to substitution by nucleophiles. Theoretical calculations can model the reaction pathway of such a substitution, determining the activation energy barriers and the geometries of the transition states. This information is critical for predicting the feasibility and regioselectivity of a given reaction. For instance, DFT calculations can be employed to compare the activation energies for nucleophilic attack at the C4 and C6 positions, thus predicting which bromo substituent is more likely to be replaced.

Computational Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational methods can also predict other spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption spectra.

The prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard tool in structural elucidation. thieme-connect.de By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR chemical shifts for 4,6-Dibromo-2-(methylthio)pyrimidine. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.commdpi.comrsc.orgsharif.edu For 4,6-Dibromo-2-(methylthio)pyrimidine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). This can help in understanding the photophysical properties of the molecule.

Table 3: Computationally Predicted Spectroscopic Parameters for 4,6-Dibromo-2-(methylthio)pyrimidine

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - CH₃ | 2.65 |

| ¹³C NMR Chemical Shift (δ, ppm) - C2 (S-C) | 172.1 |

| ¹³C NMR Chemical Shift (δ, ppm) - C4/C6 (C-Br) | 115.8 |

| ¹³C NMR Chemical Shift (δ, ppm) - C5 | 118.5 |

| ¹³C NMR Chemical Shift (δ, ppm) - CH₃ | 14.2 |

Note: These values are illustrative and represent typical outcomes of computational spectroscopic predictions for similar molecular structures. They are not based on a specific experimental or theoretical study of 4,6-Dibromo-2-(methylthio)pyrimidine.

Strategic Applications of 4,6 Dibromo 2 Methylthio Pyrimidine As a Synthetic Scaffold

A Versatile Scaffold in Medicinal Chemistry

The pyrimidine (B1678525) structure is a cornerstone in drug discovery, and 4,6-Dibromo-2-(methylthio)pyrimidine serves as a valuable starting point for creating new therapeutic agents. Its adaptability allows for the synthesis of a wide range of compounds with diverse pharmacological activities.

A Privileged Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine structure can effectively mimic the hinge region of ATP binding sites in kinases, making it an ideal framework for developing targeted inhibitors.

Although direct examples of 4,6-Dibromo-2-(methylthio)pyrimidine being used to synthesize commercially available kinase inhibitors are not widely documented, its structural features make it a highly attractive candidate for such applications. The bromine atoms at the 4 and 6 positions can be readily substituted with various functional groups, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

A General-Purpose Scaffold for Diverse Pharmacological Targets

Beyond kinase inhibitors, the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold is a versatile platform for developing drugs targeting a wide array of pharmacological targets. The pyrimidine ring system is a common feature in many biologically active molecules, and the ability to modify the scaffold at multiple positions allows for the creation of extensive compound libraries for high-throughput screening.

The reactivity of the bromine and methylthio groups enables the introduction of various substituents, leading to compounds with potential applications as:

Antiviral agents: By modifying the scaffold to mimic natural nucleosides, it is possible to develop compounds that interfere with viral replication.

Central nervous system (CNS) agents: The scaffold can be adapted to create molecules that interact with neurotransmitter receptors or enzymes in the brain.

Anti-inflammatory drugs: By targeting key enzymes in inflammatory pathways, new anti-inflammatory agents can be developed.

Probing Structure-Activity Relationships (SAR) through Substituent Variation

A key advantage of the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold is the ease with which its substituents can be varied to probe structure-activity relationships (SAR). The differential reactivity of the bromine atoms and the methylthio group allows for sequential and site-selective modifications, providing a systematic approach to understanding how different functional groups affect biological activity.

For example, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can alter the electronic properties and hydrogen bonding potential of the molecule. Similarly, the bromine atoms can be replaced with a wide range of amines, alcohols, and other nucleophiles, allowing for the exploration of different binding interactions with the target protein. This systematic approach is crucial for optimizing lead compounds and developing new drugs with improved efficacy and safety profiles.

A Key Intermediate in Agrochemical Synthesis

The versatility of the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold also extends to the field of agrochemical synthesis, where it serves as a valuable intermediate for the production of herbicides and other crop protection agents.

A Precursor for Herbicidal Agents

The pyrimidine ring is a common feature in many commercial herbicides, and 4,6-Dibromo-2-(methylthio)pyrimidine provides a convenient starting point for the synthesis of new herbicidal agents. By modifying the scaffold to target key enzymes in plant metabolic pathways, it is possible to develop selective herbicides that control weeds without harming crops.

The ability to introduce a variety of functional groups onto the pyrimidine ring allows for the fine-tuning of herbicidal activity, as well as the optimization of properties such as soil mobility and persistence.

An Intermediate for Pesticides and Crop Protection Compounds

In addition to herbicides, the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold can be used to develop a range of other crop protection compounds, including insecticides and fungicides. By tailoring the substituents on the pyrimidine ring to target specific pests or pathogens, it is possible to create new and effective solutions for protecting crops from damage.

The development of new pesticides is crucial for ensuring food security, and the versatility of the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold makes it an important tool in the ongoing search for safer and more effective crop protection agents.

Contributions to Materials Science and Advanced Functional Materials

The inherent electron-deficient nature of the pyrimidine ring makes it an attractive component for materials with tailored electronic and photophysical properties. 4,6-Dibromo-2-(methylthio)pyrimidine serves as a key starting material, providing a robust core that can be functionalized to create a new generation of advanced materials.

The development of novel optoelectronic materials is critical for advancements in display technologies, lighting, and solar energy. Pyrimidine derivatives are frequently incorporated into these materials to tune their electronic characteristics. dntb.gov.uachadsprep.com The electron-withdrawing C=N double bonds within the pyrimidine ring make it a strong electron acceptor, a property that is highly sought after in the design of organic semiconductors, including those used in Organic Light-Emitting Diodes (OLEDs). chadsprep.com

4,6-Dibromo-2-(methylthio)pyrimidine is a valuable precursor for these materials. The two bromine atoms at the C4 and C6 positions act as versatile handles for introducing various functional groups through cross-coupling reactions. This allows for the synthesis of "push-pull" systems, where electron-donating groups can be attached to the electron-accepting pyrimidine core, leading to materials with intense absorption and emission properties suitable for dyes and pigments. dntb.gov.ua

In the context of OLEDs, pyrimidine-based compounds have been successfully used as fluorescent emitters, bipolar host materials, and electron-transporting materials. chadsprep.com The ability to systematically modify the 4,6-Dibromo-2-(methylthio)pyrimidine scaffold allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This control is essential for optimizing charge injection, transport, and recombination processes within an OLED device, ultimately leading to higher efficiency and stability. For instance, highly efficient blue-emitting OLEDs have been developed using pyrimidine-based thermally activated delayed fluorescence (TADF) emitters. sigmaaldrich.com While specific performance data for materials directly synthesized from 4,6-Dibromo-2-(methylthio)pyrimidine is not extensively detailed in the literature, its role as a foundational building block is underscored by its commercial availability for OLED material synthesis. wikipedia.org

Table 1: Potential Optoelectronic Applications Derived from 4,6-Dibromo-2-(methylthio)pyrimidine

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Azo Dyes | Diazotization followed by azo coupling, or substitution of bromo groups with amino-functionalized dyes. | Textiles, Printing, pH Sensors dntb.gov.ua |

| OLED Emitters | Suzuki or Stille coupling to attach aryl or heteroaryl chromophores. | Emissive layer in OLED displays and lighting chadsprep.comsigmaaldrich.com |

| Organic Pigments | Building larger, conjugated systems through iterative cross-coupling reactions. | Paints, Coatings, Plastics wikipedia.org |

| TADF Materials | Coupling with bulky, electron-donating groups to minimize singlet-triplet energy splitting. | High-efficiency OLEDs sigmaaldrich.com |

Fluorescent probes are indispensable tools in chemical biology and environmental science for the detection and imaging of specific analytes. The design of these probes often relies on a modular approach where a fluorophore is linked to a recognition unit. The pyrimidine core is an excellent platform for developing such sensors due to its stable aromatic structure and versatile functionalization chemistry. researchgate.net

4,6-Dibromo-2-(methylthio)pyrimidine provides an ideal scaffold for constructing fluorescent probes. The bromine atoms can be substituted with fluorogenic moieties or with receptor groups designed to bind specific ions or molecules. Upon binding of the target analyte, a conformational change or an electronic perturbation can occur, leading to a measurable change in the fluorescence output (e.g., "turn-on" or "turn-off" response, or a shift in emission wavelength). researchgate.net

For example, pyrimidine-based systems have been developed as multi-responsive fluorescent switches that can detect changes in pH and the presence of metal ions like Cr³⁺, Al³⁺, and Fe³⁺. researchgate.net The synthesis of these sensors often involves palladium-catalyzed cross-coupling reactions to install the necessary sensing and signaling components onto the pyrimidine ring. The difunctional nature of 4,6-Dibromo-2-(methylthio)pyrimidine allows for the introduction of two different groups, enabling the creation of ratiometric sensors or probes with enhanced binding affinity and selectivity.

Broader Significance in Complex Organic Synthesis

Beyond its applications in materials science, 4,6-Dibromo-2-(methylthio)pyrimidine is a cornerstone building block in complex organic synthesis. Its utility stems from the high reactivity of the carbon-bromine bonds at the electron-deficient C4 and C6 positions, making them excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions.

The differential reactivity of the two bromine atoms can, in principle, be exploited for sequential, site-selective functionalization, allowing for the programmed construction of highly substituted pyrimidine derivatives. This step-wise approach is a powerful strategy for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products containing a pyrimidine core.

Key transformations that highlight the synthetic utility of this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. 4,6-Dibromo-2-(methylthio)pyrimidine can undergo double Suzuki coupling with a wide range of aryl- and heteroaryl-boronic acids or esters to generate 4,6-di(hetero)aryl-2-(methylthio)pyrimidines. mdpi.comnih.govmdpi.com These products are themselves valuable intermediates for more complex targets.

Buchwald-Hartwig Amination: This reaction provides a direct route to carbon-nitrogen bonds. The bromine atoms can be displaced by primary or secondary amines, providing access to 4,6-diaminopyrimidine (B116622) derivatives. wikipedia.orgorganic-chemistry.orgrsc.org This is a crucial transformation, as the amino-pyrimidine motif is prevalent in many pharmaceutical agents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring activates the C-Br bonds towards nucleophilic attack by alkoxides, thiolates, and other nucleophiles, offering a complementary, metal-free method for functionalization.

The methylthio group at the C2 position is generally stable under the conditions of these cross-coupling reactions. However, it can also be manipulated. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, which are excellent leaving groups themselves, allowing for further functionalization at the C2 position and providing access to fully substituted, trisubstituted pyrimidines. This multi-faceted reactivity makes 4,6-Dibromo-2-(methylthio)pyrimidine a highly valuable and versatile tool in the arsenal (B13267) of the synthetic organic chemist.

Table 2: Key Synthetic Transformations of 4,6-Dibromo-2-(methylthio)pyrimidine

| Reaction Type | Reagents/Catalyst | Product Class | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4,6-Diaryl-2-(methylthio)pyrimidines | C-C bond formation, access to conjugated systems mdpi.commdpi.com |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4,6-Diamino-2-(methylthio)pyrimidines | C-N bond formation, synthesis of bioactive scaffolds wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4,6-Dialkynyl-2-(methylthio)pyrimidines | C-C bond formation, access to linear, rigid structures |

| Nucleophilic Substitution | NaOR, NaSR', R₂NH | 4,6-Disubstituted-2-(methylthio)pyrimidines | Metal-free functionalization |

| Oxidation | mCPBA, Oxone® | 2-(Methylsulfinyl/sulfonyl)pyrimidines | Activation of C2 position for further substitution |

Conclusion and Future Research Directions

Summary of the Synthetic Utility and Derivatization Potential of 4,6-Dibromo-2-(methylthio)pyrimidine

4,6-Dibromo-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound with significant potential as a scaffold in organic synthesis. Its reactivity is primarily dictated by the two bromine atoms at the C4 and C6 positions and the methylthio group at the C2 position. The electron-withdrawing nature of the pyrimidine (B1678525) ring, further activated by the bromo substituents, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective or sequential displacement of the bromide ions by a wide variety of nucleophiles.

The bromo groups also serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted pyrimidines. The methylthio group at the C2 position is generally less reactive towards nucleophilic displacement than the halogens at C4 and C6, but it can be oxidized to a more labile methylsulfonyl group, which can then be displaced by strong nucleophiles. This differential reactivity allows for a stepwise and controlled derivatization of the pyrimidine core.

The synthetic utility of this compound is exemplified by its potential to be transformed into a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, reaction with amines can lead to the formation of aminopyrimidines, a common motif in kinase inhibitors. Coupling with arylboronic acids can yield aryl-substituted pyrimidines, which are of interest for their optical and electronic properties.

Emerging Trends in Halogenated Pyrimidine Chemistry

The chemistry of halogenated pyrimidines is a dynamic field with several emerging trends aimed at improving synthetic efficiency, functional group tolerance, and environmental sustainability. researchgate.net

One significant trend is the development of more selective and milder halogenation methods. researchgate.net Traditional methods often require harsh reagents and high temperatures, leading to potential side reactions and limited substrate scope. Recent advancements focus on the use of hypervalent iodine reagents and other novel halogenating agents that operate under milder conditions, offering greater control and selectivity. researchgate.net

Another key area of development is the expansion of the cross-coupling reaction toolbox for halogenated pyrimidines. While palladium-catalyzed reactions are well-established, there is growing interest in using other transition metals, such as nickel and copper, which can offer complementary reactivity and may be more cost-effective. Furthermore, the development of new ligands and catalytic systems continues to push the boundaries of what is possible in terms of substrate scope and reaction efficiency. The use of trivinylboroxane complexes, for example, has proven to be a reliable method for the vinylation of a diverse range of bromo-substituted heterocycles. orgsyn.org

The concept of late-stage functionalization is also gaining prominence. This involves introducing halogen atoms onto complex, biologically active molecules to enable further derivatization and the exploration of structure-activity relationships. This approach is particularly valuable in drug discovery programs.

Future Prospects for Scaffold-Based Chemical Research

Scaffold-based chemical research, which focuses on the synthesis and derivatization of core molecular frameworks, is a powerful strategy in the quest for new functional molecules. Pyrimidine-based scaffolds are central to this approach due to their proven biological relevance and synthetic tractability. rsc.orgmdpi.com

The future of scaffold-based research involving pyrimidines will likely focus on several key areas. A major direction is the development of novel, three-dimensional scaffolds that can better mimic the shapes of biological macromolecules and access new chemical space. This moves beyond traditional flat, aromatic systems and into more complex, sp³-rich architectures. The pyrimidine ring can serve as a key anchor or template for the construction of these intricate structures.

Diversity-oriented synthesis (DOS) is another important future prospect. By designing synthetic routes that can generate a wide variety of structurally diverse molecules from a common starting material, researchers can rapidly build libraries of compounds for high-throughput screening. Halogenated pyrimidines like 4,6-Dibromo-2-(methylthio)pyrimidine are ideal starting points for DOS due to their multiple, orthogonally reactive sites.

The integration of chemical synthesis with biological screening and computational modeling will also be crucial. This "chemical biology" approach allows for the iterative design and synthesis of molecules with specific biological functions. The pyrimidine scaffold will continue to be a valuable platform for developing chemical probes to study biological processes and for the discovery of new therapeutic agents. rsc.org The development of pyrimidine-based frameworks for targeting protein-protein interactions represents a significant and challenging frontier. researchgate.net

Advances in Computational Approaches and Characterization Techniques for Pyrimidine Systems

Concurrent with advances in synthetic methodology, the tools used to predict the behavior and characterize the structure of pyrimidine systems have also evolved significantly.

Computational Approaches: Computational chemistry has become an indispensable tool in modern chemical research. google.com Density Functional Theory (DFT) calculations are now routinely used to predict the reactivity of pyrimidine derivatives, helping to rationalize observed regioselectivity in substitution reactions and to design more efficient synthetic routes. google.com Molecular docking and quantitative structure-activity relationship (QSAR) studies are vital in the field of drug discovery for predicting the binding affinity of pyrimidine-based ligands to their biological targets and for optimizing their pharmacological properties. google.com Molecular dynamics simulations provide insights into the conformational flexibility and interactions of pyrimidine-containing molecules in biological environments. These computational methods not only accelerate the pace of research but also reduce the need for extensive empirical experimentation.

Characterization Techniques: The structural elucidation of novel pyrimidine derivatives relies on a suite of sophisticated analytical techniques. While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry remain fundamental for routine characterization, more advanced techniques are providing deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the structures of complex, polysubstituted pyrimidines. X-ray crystallography provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For chiral pyrimidine derivatives, techniques like circular dichroism (CD) spectroscopy are used to determine their absolute stereochemistry. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are invaluable for fragmentation analysis and the structural confirmation of novel compounds.

Q & A

Q. Methodological Insight

- Halogen Exchange : Replace existing halogens (e.g., Cl) with Br using HBr or NaBr in polar aprotic solvents.

- Direct Bromination : Use NBS in DCM or acetonitrile at 0–25°C. Monitor regioselectivity via TLC and NMR.

- Yield Optimization : Pre-oxidation of the methylthio group to sulfone improves reactivity for subsequent substitutions .

How can regioselective bromination at the 4 and 6 positions be achieved without competing side reactions?

Advanced Research Focus

Regioselectivity challenges arise due to the electron-donating methylthio group at position 2, which directs electrophiles to positions 4 and 5. However, over-bromination or C5-halogenation (as seen in chlorination with NCS ) may occur.

Q. Methodological Insight

- Solvent Control : Use DCM or THF to stabilize intermediates and reduce side reactions.

- Temperature Modulation : Lower temperatures (0–5°C) favor 4,6-dibromination over C5 modification.

- Catalytic Additives : Lewis acids like FeCl₃ can enhance selectivity by coordinating to pyrimidine nitrogen atoms.

- Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically.

Q. Methodological Insight

- Controlled Oxidation : Use 1–2 equivalents of m-CPBA in DCM at 0°C to stop at sulfone (monitor via TLC).

- Impact on Reactivity : Sulfone derivatives show 30–50% higher reactivity in SNAr reactions compared to -SMe .

What are the common pitfalls in synthesizing 4,6-Dibromo-2-(methylthio)pyrimidine, and how can they be mitigated?

Q. Advanced Research Focus

- Byproduct Formation : Over-bromination or C5-halogenation.

- Solution : Use stoichiometric Br₂ equivalents and low temps.

- Low Yields in Final Steps : E.g., 30% yield reported in analogous trichloropyrimidine synthesis due to steric hindrance .

- Solution : Optimize deprotection (e.g., H₂/Pd-C for benzyl groups) or use microwave-assisted synthesis to accelerate steps.

Q. Advanced Research Focus

- Pharmaceutical Applications : Serve as a precursor for kinase inhibitors or antiviral agents. The dibromo scaffold allows sequential functionalization (e.g., Suzuki coupling for biaryl derivatives) .

- Materials Science : Act as a ligand in metal-organic frameworks (MOFs) due to its halogen-rich structure.

Q. Methodological Insight

- Cross-Coupling : Use Pd catalysts for Buchwald-Hartwig amination or Suzuki-Miyaura reactions.

- Biological Screening : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays .

How do solvent and base choices impact nucleophilic substitution reactions on 4,6-Dibromo-2-(methylthio)pyrimidine?

Q. Basic Research Focus

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of reagents like amines or alkoxides.

- Bases : NaH or K₂CO₃ deprotonate nucleophiles, but excess base may degrade the pyrimidine ring.

Advanced Tip : For moisture-sensitive reactions, use anhydrous MeCN with molecular sieves and inert gas purging .

What are the contradictions in literature regarding the stability of 4,6-Dibromo-2-(methylthio)pyrimidine under acidic/basic conditions?

Advanced Research Focus

Some studies report decomposition in strong acids (e.g., HCl), while others note stability in weak acids (acetic acid). This discrepancy may arise from varying substituent effects or solvent systems.

Recommendation : Conduct stability tests (HPLC monitoring) at pH 1–14 to define safe handling ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.